molecular formula C24H20N2O5S B4113301 4-(phenylsulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

4-(phenylsulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

Cat. No.: B4113301
M. Wt: 448.5 g/mol
InChI Key: NWUOOAYCXGGZKR-UHFFFAOYSA-N
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Description

4-(phenylsulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a complex organic compound that features a quinoxaline moiety, a phenylsulfonyl group, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylsulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a suitable diketone. The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride. The final step involves esterification to attach the benzyl group to the propanoate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(phenylsulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group on the quinoxaline ring can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents such as sodium borohydride.

    Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

    Oxidation: Formation of quinoxaline-2,3-dione derivatives

    Reduction: Formation of dihydroquinoxaline derivatives

    Substitution: Formation of substituted quinoxaline derivatives

Scientific Research Applications

4-(phenylsulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions due to its structural complexity.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(phenylsulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can interact with active sites of enzymes, potentially inhibiting their activity. The phenylsulfonyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The overall effect is modulation of biochemical pathways, which can lead to therapeutic effects in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Compounds like 2,3-diphenylquinoxaline and 2-methylquinoxaline share the quinoxaline core but differ in their substituents.

    Phenylsulfonyl derivatives: Compounds such as phenylsulfonyl chloride and phenylsulfonyl hydrazide have the phenylsulfonyl group but lack the quinoxaline moiety.

    Benzyl esters: Compounds like benzyl acetate and benzyl benzoate have the benzyl ester functionality but differ in their core structures.

Uniqueness

4-(phenylsulfonyl)benzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is unique due to the combination of its quinoxaline core, phenylsulfonyl group, and benzyl ester functionality. This unique structure imparts specific chemical reactivity and potential biological activity that is not observed in simpler analogs.

Properties

IUPAC Name

[4-(benzenesulfonyl)phenyl]methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c27-23(15-14-22-24(28)26-21-9-5-4-8-20(21)25-22)31-16-17-10-12-19(13-11-17)32(29,30)18-6-2-1-3-7-18/h1-13H,14-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUOOAYCXGGZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC(=O)CCC3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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